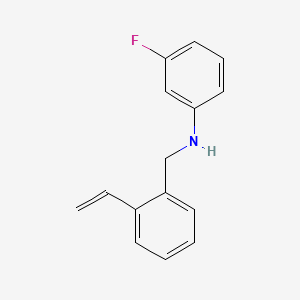
3-Fluoro-N-(2-vinylbenzyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-N-(2-vinylbenzyl)aniline: is an organic compound with the molecular formula C15H14FN It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-vinylbenzyl group and a fluorine atom is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N-(2-vinylbenzyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2-vinylbenzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.
Procedure: The 3-fluoroaniline is reacted with 2-vinylbenzyl chloride under reflux conditions to form the desired product. The reaction mixture is then purified using standard techniques like column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for efficiency.
化学反应分析
Types of Reactions: 3-Fluoro-N-(2-vinylbenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce the fluorine-substituted benzene ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Ethyl-substituted derivatives or reduced benzene rings.
Substitution Products: Compounds where the fluorine atom is replaced by other functional groups.
科学研究应用
Chemistry: 3-Fluoro-N-(2-vinylbenzyl)aniline is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism of action of 3-Fluoro-N-(2-vinylbenzyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
相似化合物的比较
3-Fluoro-N-methyl-N-(2-vinylbenzyl)aniline: Similar structure but with a methyl group on the nitrogen.
3-Fluoro-N-(2-ethylbenzyl)aniline: Similar structure but with an ethyl group instead of a vinyl group.
3-Fluoro-N-(2-phenylbenzyl)aniline: Similar structure but with a phenyl group instead of a vinyl group.
Uniqueness: 3-Fluoro-N-(2-vinylbenzyl)aniline is unique due to the presence of both a fluorine atom and a vinyl group, which can impart distinct chemical and physical properties. The vinyl group allows for further functionalization and polymerization, while the fluorine atom can enhance stability and reactivity.
属性
分子式 |
C15H14FN |
|---|---|
分子量 |
227.28 g/mol |
IUPAC 名称 |
N-[(2-ethenylphenyl)methyl]-3-fluoroaniline |
InChI |
InChI=1S/C15H14FN/c1-2-12-6-3-4-7-13(12)11-17-15-9-5-8-14(16)10-15/h2-10,17H,1,11H2 |
InChI 键 |
VPODBPSOZHQYHQ-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=CC=C1CNC2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14114262.png)
![1,3-dimethyl-5-(3-nitrophenyl)-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114263.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B14114269.png)
![3-(3,4-Dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B14114277.png)
![4,4,4-Trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-bis(trideuteriomethyl)butanoic acid](/img/structure/B14114285.png)
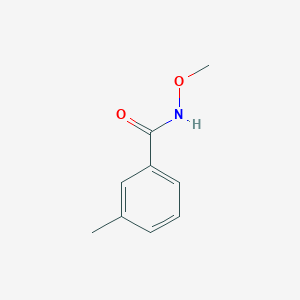


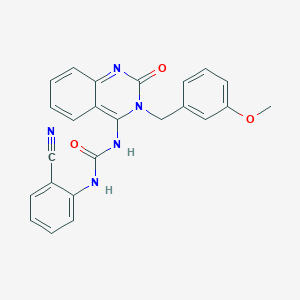
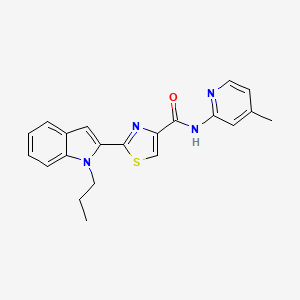
![N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14114336.png)
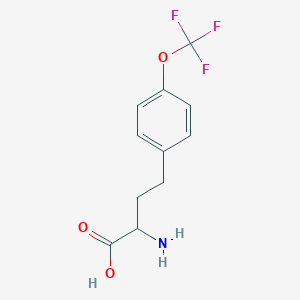
![methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14114352.png)
![(Z)-1-[bis(4-fluorophenyl)methyl]-4-(cinnamyl)piperazine hydrochloride](/img/structure/B14114355.png)
